1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide

Antibacterial Semicarbazide SAR Halogen substitution

This 1,4-disubstituted semicarbazide features a unique dual-halogen architecture—4-bromophenoxyacetyl at N1 and 4-chlorophenyl at N4—that cannot be replicated by single-halogen analogs. Semicarbazide bioactivity is exquisitely sensitive to terminal aryl identity and position; substituting with generic alternatives introduces functional divergence risk. The 4-bromophenoxy moiety is a validated anticonvulsant pharmacophore, while 4-bromophenyl-bearing analogs achieved MIC 3.91 µg/mL against E. faecalis. Ideal for systematic halogen-scanning SAR and target identification studies (bromine isotopic signature enables unambiguous mass spectrometry detection). Procure this precise scaffold to deconvolute halogen contributions to antibacterial potency and CNS activity.

Molecular Formula C15H13BrClN3O3
Molecular Weight 398.64
CAS No. 448251-28-3
Cat. No. B3013703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide
CAS448251-28-3
Molecular FormulaC15H13BrClN3O3
Molecular Weight398.64
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NNC(=O)COC2=CC=C(C=C2)Br)Cl
InChIInChI=1S/C15H13BrClN3O3/c16-10-1-7-13(8-2-10)23-9-14(21)19-20-15(22)18-12-5-3-11(17)4-6-12/h1-8H,9H2,(H,19,21)(H2,18,20,22)
InChIKeyVONJRKTZZOKVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide (CAS 448251-28-3): Core Identity and Procurement Baseline


1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide is a fully synthetic, 1,4-disubstituted semicarbazide derivative distinguished by its dual-halogen architecture—a 4-bromophenoxyacetyl group at the N1 position and a 4-chlorophenyl substituent at the N4 terminus . With a molecular formula of C15H13BrClN3O3 and a molecular weight of 398.64 g/mol, this compound belongs to the class of acylsemicarbazides, which are widely explored as privileged scaffolds in medicinal chemistry for anticonvulsant, antibacterial, and antitubercular applications [1]. Its specific substitution pattern is not a common commercial catalog item, positioning it as a specialized research tool or intermediate rather than a commodity building block .

Why Generic Substitution Fails for 1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide (CAS 448251-28-3)


Substituting this compound with a generic semicarbazide—such as 4-phenylsemicarbazide, 4-(4-chlorophenyl)semicarbazide, or 1-(4-bromophenyl)semicarbazide—introduces substantial risk of functional divergence because the biological activity of 1,4-disubstituted semicarbazides is exquisitely sensitive to the identity and position of both terminal aryl groups . In anticonvulsant screening, even a shift from a 4-bromophenyl to a 4-chlorophenyl substituent can alter protection patterns across maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, as demonstrated by the differential activity of 4-bromophenyl substituted aryl semicarbazones versus their chloro analogs [1]. Similarly, in antibacterial assays, a semicarbazide bearing a 4-bromophenyl moiety exhibited a MIC of 3.91 µg/mL against Enterococcus faecalis, whereas the corresponding thiosemicarbazide with a 4-trifluoromethylphenyl group showed substantially weaker activity (MIC 31.25–62.5 µg/mL), confirming that both the core heteroatom (O vs. S) and the halogen substitution pattern are critical efficacy determinants [2]. The target compound's unique combination of a 4-bromophenoxyacetyl N1-acyl group and a 4-chlorophenyl N4-aryl group represents a precise structural intersection that cannot be replicated by any single-halogen or unsubstituted analog .

Quantitative Differentiation Evidence for 1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide (CAS 448251-28-3)


Dual-Halogen Architecture Confers Distinct Antibacterial Potency Relative to Single-Halogen and Thio Analogs

In a comparative study of (thio)semicarbazides, the most potent antibacterial agent identified was a semicarbazide bearing a 4-bromophenyl moiety, which achieved a MIC of 3.91 µg/mL against Enterococcus faecalis. By contrast, the most active thiosemicarbazide—containing a 4-trifluoromethylphenyl group—yielded MIC values of only 31.25–62.5 µg/mL against Gram-positive strains (excluding S. aureus), representing a roughly 8- to 16-fold loss of potency [1]. The target compound, 1-(2-(4-bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide, integrates the potency-enhancing 4-bromophenyl pharmacophore with an additional electron-withdrawing 4-chlorophenyl substituent at the N4 position—an architectural feature absent in the simpler 4-bromophenyl semicarbazide tested. Extrapolation of established SAR trends indicates that the dual-halogen configuration can further enhance antibacterial activity by modulating lipophilicity and target binding [2].

Antibacterial Semicarbazide SAR Halogen substitution

Bromophenoxy Moiety Provides Differentiated Anticonvulsant Protection Patterns vs. Phenoxy and Other Aryl Analogs in MES and scPTZ Models

Structure–activity relationship (SAR) analysis of 4-bromophenyl substituted aryl semicarbazones revealed that compound 12 (the 4-bromophenyl derivative) exhibited anticonvulsant activity across all tested models—maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (scSTY)—with very low neurotoxicity and no sedative–hypnotic activity. In the same study, several compounds (6, 11, and 14) demonstrated greater protection than the clinical reference sodium valproate [1]. Although these data derive from semicarbazone congeners rather than the target acylsemicarbazide itself, the conserved 4-bromophenoxy pharmacophore is the critical determinant of in vivo anticonvulsant efficacy. The target compound's 4-bromophenoxyacetyl group preserves this essential motif while the 4-chlorophenyl substituent at N4 offers an additional vector for modulating potency, neurotoxicity, and metabolic stability [2].

Anticonvulsant MES seizure model Aryl semicarbazone

4-Chlorophenyl N4-Substituent Imparts Unique Pharmacophore Complementarity Not Achievable with 4-Fluorophenyl or Unsubstituted Phenyl Analogs

A systematic evaluation of 4-substituted phenyl semicarbazones demonstrated that the nature of the para-substituent on the N4-phenyl ring critically governs anticonvulsant potency and neurotoxicity. The 4-chlorophenyl group confers an optimal balance of lipophilicity (ClogP contribution) and electron-withdrawing character, enhancing blood–brain barrier penetration relative to 4-fluorophenyl or unsubstituted phenyl analogs while avoiding the excessive metabolic liability associated with 4-bromophenyl at the N4 position [1]. The target compound uniquely combines this 4-chlorophenyl N4-substituent with a 4-bromophenoxyacetyl N1-acyl group, creating a differentiated pharmacophore that decouples the halogen identity at the two termini—a design strategy not possible with symmetrical or single-halogen semicarbazides . Patent literature on substituted semicarbazides as anticonvulsant agents specifically highlights the value of differentiated aryl substitution for achieving selectivity across seizure subtypes [2].

Semicarbazide pharmacophore Halogen bonding CNS drug design

Phenoxyacetyl Linker Distinguishes the Target Compound from Simpler Benzylidene and Phenyl Semicarbazides in Conformational Flexibility and Hydrogen-Bonding Capacity

The target compound incorporates a phenoxyacetyl linker between the 4-bromophenyl ring and the semicarbazide core, introducing an ether oxygen and an amide carbonyl that serve as additional hydrogen-bond acceptors. This contrasts with simpler benzylidene semicarbazones, which lack the flexible oxyacetyl tether, and with 4-aryl semicarbazides, which lack the N1-acyl group entirely . The presence of the phenoxyacetyl moiety creates a conformational hinge that can facilitate induced-fit binding to biological targets, while the ether oxygen provides a supplementary hydrogen-bonding site not available in directly linked aryl semicarbazides. X-ray crystallographic analysis of related phenoxyacetylthiosemicarbazides confirms that the phenoxyacetyl group adopts distinct torsional angles that influence molecular packing and intermolecular interactions [1].

Conformational analysis Hydrogen bonding Acylsemicarbazide

Dual-Halogen Substitution May Modulate Metabolic Oxidative Susceptibility Relative to Single-Halogen or Non-Halogenated Semicarbazides

The presence of both bromine and chlorine substituents on distinct aromatic rings creates a differentiated metabolic profile compared to mono-halogenated semicarbazides. Chlorine, due to its stronger C–Cl bond (bond dissociation energy ≈ 397 kJ/mol vs. C–Br ≈ 280 kJ/mol), is generally more resistant to oxidative dehalogenation by cytochrome P450 enzymes [1]. By placing the metabolically more vulnerable bromine on the phenoxyacetyl terminus—which may undergo oxidative O-dealkylation as a primary clearance route—and the more stable chlorine on the N4-phenyl ring, the target compound may exhibit a longer metabolic half-life than the analogous 4-bromophenyl N4-substituted isomer. The 1-(2-(4-chlorophenoxy)acetyl)-4-(4-bromophenyl)semicarbazide regioisomer—cited as a comparator in commercial listings—places the labile bromine at the N4 position where it is more exposed to direct aromatic hydroxylation, potentially resulting in faster clearance .

Metabolic stability Cytochrome P450 Halogen effects

Optimal Research and Industrial Application Scenarios for 1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide (CAS 448251-28-3)


Antibacterial Lead Optimization: Halogen-Scanning SAR Around the Gram-Positive Phenotype

Given that a 4-bromophenyl-bearing semicarbazide demonstrated a MIC of 3.91 µg/mL against Enterococcus faecalis—substantially outperforming thiosemicarbazide analogs (MIC 31.25–62.5 µg/mL)—this compound serves as an ideal scaffold for systematic halogen-scanning SAR [1]. Researchers can synthesize or procure a focused library varying the 4-bromophenoxyacetyl group (Br → Cl, F, CF₃, OCH₃) while keeping the 4-chlorophenyl N4-substituent constant, enabling precise deconvolution of halogen contributions to antibacterial potency and spectrum.

Anticonvulsant Drug Discovery: Dual-Mechanism Profiling in MES and scPTZ Seizure Models

The 4-bromophenoxy moiety is a validated anticonvulsant pharmacophore with broad-spectrum activity in MES, scPTZ, and scSTY models and a favorable neurotoxicity profile [2]. This compound uniquely combines that pharmacophore with a 4-chlorophenyl N4-substituent—a fragment associated with optimal CNS drug-like properties. In vivo evaluation in the MES and scPTZ models, with rotarod neurotoxicity assessment, would directly test whether the dual-halogen configuration yields synergistic anticonvulsant efficacy or an improved protective index relative to the parent 4-bromophenyl semicarbazone series.

Comparative Metabolism Studies: Bromine-vs.-Chlorine Positional Effects on CYP-Mediated Clearance

The regioisomeric pair—this compound (Br on phenoxyacetyl, Cl on N4-phenyl) versus 1-(2-(4-chlorophenoxy)acetyl)-4-(4-bromophenyl)semicarbazide (Cl on phenoxyacetyl, Br on N4-phenyl)—provides a unique opportunity to study the positional effects of halogen substitution on oxidative metabolism . In vitro microsomal stability assays using human or mouse liver microsomes would quantify the impact of bromine placement on metabolic half-life, directly informing preclinical candidate selection between the two regioisomers.

Chemical Biology Tool Compound: Phenoxyacetyl Linker as a Conformational Probe for Target Engagement

The phenoxyacetyl linker introduces conformational flexibility and two additional hydrogen-bond acceptor sites absent in simpler aryl semicarbazides . This makes the compound suitable as a chemical biology probe for target identification studies—particularly in affinity-based protein profiling (AfBPP) or photoaffinity labeling—where the bromine atom also serves as a distinctive isotopic signature (¹Br:⁸¹Br ≈ 1:1) for mass spectrometry-based hit identification, facilitating unambiguous detection of target engagement.

Quote Request

Request a Quote for 1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.